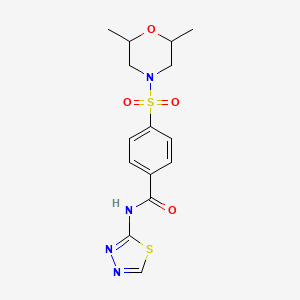

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring:

- A 1,3,4-thiadiazole core linked to a benzamide moiety.

- A 2,6-dimethylmorpholine sulfonyl group at the 4-position of the benzamide.

The morpholine ring, a six-membered saturated heterocycle with two methyl groups, may improve pharmacokinetic properties compared to simpler substituents.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-10-7-19(8-11(2)23-10)25(21,22)13-5-3-12(4-6-13)14(20)17-15-18-16-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLITBYKJBVFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330554 | |

| Record name | 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85200063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325729-52-0 | |

| Record name | 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves several steps. The general synthetic route includes the following steps:

Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Sulfonylation: The morpholine ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl morpholine intermediate.

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with a suitable acid chloride.

Coupling Reaction: The final step involves coupling the sulfonyl morpholine intermediate with the thiadiazole ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholine or thiadiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or benzamide groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs from literature include halogenated, methoxy-substituted, and pyridyl-linked benzamide-thiadiazole derivatives. The table below highlights structural differences:

Key Observations :

- The morpholine sulfonyl group in the target compound replaces halogens, methoxy, or aryl sulfonyl groups in analogs, likely enhancing solubility due to morpholine’s hydrophilic nature .

- Unlike triazole-thiones (), the thiadiazole core in the target compound lacks additional heterocyclic fusion, simplifying synthesis .

Physicochemical and Spectral Properties

Spectral data (IR, NMR) from analogs provide insights into substituent effects:

Table 2: Spectral Comparison

Analysis :

- Halogenated analogs () show distinct aromatic proton shifts (e.g., 4d: δ 7.2–8.1 for fluorobenzene) compared to sulfonyl-containing derivatives .

Table 3: Bioactivity of Analogs

Inferences :

- The morpholine sulfonyl group may improve cellular uptake compared to halogenated analogs () .

Biological Activity

The compound 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₄N₄O₂S

- Molecular Weight : 286.32 g/mol

- IUPAC Name : this compound

Structure Analysis

The compound features a morpholine ring which enhances solubility and stability. The sulfonyl group acts as an electrophile, while the thiadiazole moiety is known for its biological activity. This combination suggests that the compound may interact with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study demonstrated that certain thiadiazole compounds exhibited significant antiproliferative activity against various cancer cell lines. Specifically, derivatives with IC50 values below 10 μM were identified as promising candidates for further development .

The proposed mechanisms by which thiadiazoles exert their anticancer effects include:

- Inhibition of Cell Cycle Progression : Some derivatives have been shown to arrest cancer cells at specific phases of the cell cycle (e.g., G2/M phase), likely through inhibition of cyclin-dependent kinases (CDKs) .

- Induction of Apoptosis : Certain compounds increase sub-G1 populations in cancer cells, indicating necrosis or apoptosis induction .

Enzyme Inhibition

Molecular docking studies suggest that the compound can effectively bind to dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. The binding affinity was reported to be superior to several known inhibitors, with a binding free energy (ΔG) of -9.0 kcal/mol . This interaction is facilitated by hydrogen bonds formed between the thiadiazole ring and specific amino acids within the enzyme's active site.

Study 1: Antiproliferative Activity

In a comparative study involving various thiadiazole derivatives, it was found that compounds similar to This compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The study noted that some derivatives selectively targeted cancer cells while sparing normal fibroblasts .

Study 2: Molecular Docking and Binding Studies

A detailed molecular docking analysis revealed that the compound forms multiple hydrogen bonds with DHFR, enhancing its potential as an inhibitor. The stability of the complex was attributed to both hydrophilic and hydrophobic interactions facilitated by the morpholine and thiadiazole groups .

Comparative Table of Biological Activities

| Compound Name | IC50 (μM) | Mechanism of Action | Target Enzyme |

|---|---|---|---|

| Compound A | <10 | Cell cycle arrest | CDK1 |

| Compound B | <5 | Apoptosis induction | DHFR |

| This compound | <10 | Enzyme inhibition | DHFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.